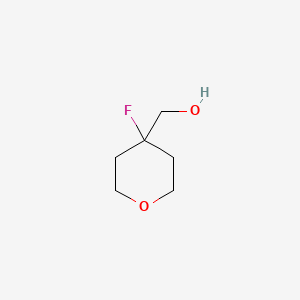

(4-Fluorotetrahydro-2H-pyran-4-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorooxan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZDHDHAWKBYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883442-46-4 | |

| Record name | (4-fluorooxan-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable metabolic stability and ability to engage in hydrogen bonding. The functionalized derivative, (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, introduces a tertiary fluorine atom, a strategic modification often employed in drug design to fine-tune physicochemical and pharmacokinetic properties. This document serves as a comprehensive technical resource on the chemical properties of this compound, leveraging data from its non-fluorinated analog and the predictable effects of fluorination.

Physicochemical Properties

The introduction of a fluorine atom at a tertiary carbon center bearing a hydroxymethyl group is expected to significantly alter the electronic and steric environment compared to the parent molecule, (Tetrahydro-2H-pyran-4-yl)methanol.

Data Presentation: Parent Compound vs. Fluorinated Analog (Predicted)

The following table summarizes the known properties of (Tetrahydro-2H-pyran-4-yl)methanol and the predicted properties of this compound.

| Property | (Tetrahydro-2H-pyran-4-yl)methanol | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₁FO₂ | Replacement of one hydrogen with fluorine. |

| Molecular Weight | 116.16 g/mol [1] | 134.15 g/mol | Addition of the atomic mass of fluorine minus hydrogen. |

| Appearance | Colorless liquid[2] | Colorless liquid | Fluorination at this position is unlikely to introduce chromophores. |

| Boiling Point | ~105 °C | Higher | The increased polarity and molecular weight due to the C-F bond will likely increase intermolecular forces, raising the boiling point. |

| Solubility | Slightly soluble in water[2] | Similar or slightly decreased | The increased polarity from the C-F bond may be offset by the loss of a C-H bond capable of weak hydrogen bonding and an overall increase in molecular surface area. |

| pKa (of -OH) | ~16-17 (typical for a primary alcohol) | ~14-15 | The highly electronegative fluorine atom will exert a strong electron-withdrawing inductive effect through the C4-C(H₂OH) bond, stabilizing the corresponding alkoxide conjugate base and thus increasing the acidity (lowering the pKa) of the hydroxyl proton.[3][4] |

| LogP | 0.1[5] | 0.3 - 0.6 | Fluorine is more lipophilic than hydrogen. The replacement of a hydrogen atom with fluorine generally increases the octanol-water partition coefficient (LogP).[6][7] |

| Metabolic Stability | Susceptible to oxidation at C4 | Increased | The C-F bond is significantly stronger than a C-H bond, making the C4 position resistant to metabolic oxidation by cytochrome P450 enzymes. This is a common strategy to block metabolic "soft spots".[8][9][10] |

Conformational Analysis

The introduction of a fluorine atom can have significant effects on the conformational preferences of cyclic systems. In a cyclohexane or tetrahydropyran ring, substituents typically prefer the equatorial position to minimize steric strain. However, the C-F bond is highly polar and can participate in stabilizing hyperconjugative and electrostatic interactions.

-

Anomeric Effect: While a classical anomeric effect is not at play here, related stereoelectronic interactions involving the fluorine atom and the ring oxygen could influence the conformational equilibrium.

-

Gauche and Dipole Effects: The gauche preference between fluorine and other electronegative groups is a known phenomenon.[11] The orientation of the C-F dipole relative to the C-O dipoles of the ring and the hydroxymethyl group will be a key determinant of the most stable conformation. It is plausible that conformations that minimize dipole-dipole repulsions or engage in stabilizing electrostatic interactions will be favored.[12][13]

Experimental Protocols

As no specific synthesis for this compound has been published, a potential synthetic route can be proposed based on established methodologies for the synthesis of the tetrahydropyran-4-one precursor and the subsequent fluorination and addition of the hydroxymethyl group. A plausible retrosynthetic analysis is outlined below.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target compound.

Detailed Proposed Synthesis Workflow

This proposed workflow involves the synthesis of a key intermediate, Tetrahydro-4H-pyran-4-one, followed by nucleophilic addition and a subsequent deoxyfluorination step.

Caption: Proposed synthetic workflow from the parent compound.

Experimental Protocol: Deoxyfluorination of Tertiary Alcohols

A general procedure for the deoxyfluorination of a tertiary alcohol, such as the intermediate 4-methyltetrahydro-2H-pyran-4-ol, can be adapted from established methods.[14][15][16][17]

Warning: Deoxyfluorination reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are hazardous and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

-

Preparation: A solution of the tertiary alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: A solution of the deoxyfluorinating agent (e.g., DAST, 1.1-1.5 eq) in the same anhydrous solvent is added dropwise to the cooled alcohol solution with vigorous stirring.

-

Reaction: The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-4 hours) and then allowed to slowly warm to room temperature. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at 0 °C.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted several times with the organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure fluorinated product.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).

Conclusion

This compound represents a valuable, albeit currently theoretical, building block for medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the C4 position is predicted to enhance metabolic stability and increase the acidity of the neighboring hydroxyl group, while also increasing lipophilicity. These modulations can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. The synthetic pathways outlined in this guide, based on robust and well-documented chemical transformations, provide a feasible route to obtaining this compound for further investigation. It is hoped that this technical guide will serve as a valuable resource for researchers interested in the synthesis and application of novel fluorinated heterocyclic scaffolds.

References

- 1. chemscene.com [chemscene.com]

- 2. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorinated Rings: Conformation and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols [organic-chemistry.org]

- 15. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol. This fluorinated aliphatic ether alcohol is of interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and binding affinities. This document outlines a systematic approach to confirming its molecular structure, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Molecular Structure and Properties

The initial step in the structure elucidation of a novel compound is to determine its basic chemical properties.

| Property | Value |

| Molecular Formula | C₆H₁₁FO₂ |

| Molecular Weight | 134.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Predicted Spectroscopic Data

Due to the novelty of this compound, experimental spectroscopic data is not widely available. The following tables present predicted data based on computational modeling and analysis of analogous structures. These predictions serve as a benchmark for experimental verification.

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.85 | m | 2H | H-2e, H-6e |

| ~ 3.65 | m | 2H | H-2a, H-6a |

| ~ 3.70 | d, J ≈ 22 Hz | 2H | H-7 |

| ~ 1.95 | m | 2H | H-3e, H-5e |

| ~ 1.75 | m | 2H | H-3a, H-5a |

| ~ 2.50 | t (broad) | 1H | OH |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 93.0 (d, ¹JCF ≈ 180 Hz) | C-4 |

| ~ 68.0 (d, ³JCF ≈ 8 Hz) | C-7 |

| ~ 63.5 (d, ³JCF ≈ 5 Hz) | C-2, C-6 |

| ~ 35.0 (d, ²JCF ≈ 25 Hz) | C-3, C-5 |

Predicted ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -140 to -160 | m |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment |

| 134 | [M]⁺ |

| 114 | [M - HF]⁺ |

| 103 | [M - CH₂OH]⁺ |

| 84 | [M - HF - CH₂O]⁺ |

| 71 | [C₄H₆F]⁺ |

| 55 | [C₄H₇]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch |

| 2960-2850 | Strong | C-H stretch |

| 1150-1050 | Strong | C-F stretch |

| 1100-1000 | Strong | C-O stretch |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Parameters: 16 scans, relaxation delay of 1s, spectral width of 16 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Parameters: 1024 scans, relaxation delay of 2s, spectral width of 220 ppm.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled fluorine spectrum.

-

Parameters: 64 scans, relaxation delay of 2s, spectral width of 250 ppm.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Acquire standard 2D correlation spectra to confirm proton-proton and proton-carbon connectivities.

-

Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: 30 m x 0.25 mm DB-5ms capillary column.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

-

Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Elucidation Workflow and Synthetic Pathway

The following diagrams illustrate the logical workflow for structure elucidation and a plausible synthetic route.

Caption: Logical workflow for the structure elucidation of the target molecule.

A plausible synthetic route to this compound can be adapted from the synthesis of its non-fluorinated analog. The key starting material would be tetrahydro-4H-pyran-4-one.

Caption: A potential synthetic pathway to the target molecule.

Conclusion

The comprehensive analysis outlined in this guide, combining NMR, MS, and IR spectroscopy, provides a robust framework for the unambiguous structure elucidation of this compound. The predicted data serves as a valuable reference for researchers working on the synthesis and characterization of this and related fluorinated compounds. The detailed experimental protocols and workflow diagrams are intended to facilitate the practical application of these analytical techniques in a research and development setting.

Technical Guide: (4-Fluorotetrahydro-2H-pyran-4-YL)methanol

CAS Number: 883442-46-4

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, a key building block in medicinal chemistry.

Chemical Identity and Properties

This compound is a fluorinated heterocyclic alcohol. The introduction of a fluorine atom can significantly alter the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and lipophilicity.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 883442-46-4 | [1][2][3] |

| Molecular Formula | C6H11FO2 | [4][5] |

| Molecular Weight | 134.15 g/mol | [4][5] |

| Appearance | Liquid (at 20°C) | [6] |

| Purity | ≥98% (typical) | [6] |

| Long-Term Storage | Store in a cool, dry place | [6] |

For comparative purposes, selected properties of the non-fluorinated analog, (Tetrahydro-2H-pyran-4-YL)methanol (CAS: 14774-37-9), are provided below.

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [7] |

| Molecular Weight | 116.16 g/mol | [7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 110 °C at 20 mmHg | [8] |

| Flash Point | 98 °C | [8] |

| Specific Gravity | 1.04 g/cm³ (at 20°C) | [8] |

| Refractive Index | 1.46 | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the patent literature, where it is used as an intermediate in the preparation of apoptosis-inducing agents.[7] The key step involves the reduction of a ketone precursor.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described for "Compound 37C" in patent US11369599B2.[7]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Fluorotetrahydro-2H-pyran-4-carbaldehyde (Compound 37B)

-

2-Propanol

-

Water

-

Sodium borohydride (NaBH₄)

-

Acetone

Procedure:

-

A solution of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde (11.7 g, 74 mmol) in 2-propanol (150 ml) and water (37.5 ml) is prepared in a suitable reaction vessel.

-

The solution is cooled to 0°C in an ice bath.

-

To this cooled solution, sodium borohydride (4.20 g, 111 mmol) is added portion-wise, maintaining the temperature at 0°C.

-

The reaction mixture is stirred and allowed to warm to room temperature over a period of 3 hours.

-

The reaction is quenched by the careful addition of acetone.

-

The mixture is stirred for an additional hour.

-

The resulting clear liquid is separated for subsequent work-up and purification.

Note: The patent does not provide details on the work-up and purification of the final product. Standard procedures would likely involve solvent removal under reduced pressure, followed by extraction and chromatographic purification.

Applications in Drug Discovery

This compound serves as a valuable building block in the synthesis of complex biologically active molecules. The tetrahydropyran motif is a common scaffold in medicinal chemistry, and the introduction of a fluorinated hydroxymethyl group provides a handle for further chemical modifications.

Logical Relationship Diagram

Caption: Role in drug development.

Patents indicate its use in the synthesis of compounds targeting the anti-apoptotic Bcl-2 proteins, which are overexpressed in many cancers.[7] By incorporating this fluorinated moiety, medicinal chemists can fine-tune the properties of the final drug candidate.

Spectroscopic and Characterization Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. Researchers synthesizing this compound would need to perform full characterization.

For reference, the ¹H NMR data for the non-fluorinated analog, (Tetrahydro-2H-pyran-4-YL)methanol, in DMSO-d₅ is reported as:

-

δ 4.46 (broad single peak, 1H)

-

δ 3.82 (double peak, J=8.0 Hz, 2H)

-

δ 3.25-3.22 (multiple peaks, 4H)

-

δ 1.62-1.52 (multiple peaks, 3H)

-

δ 1.18-1.04 (multiple peaks, 1H)

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Fire Safety: The non-fluorinated analog is a combustible liquid. Keep away from heat, sparks, and open flames.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Always refer to a comprehensive, up-to-date SDS from the supplier before handling this chemical.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and application of this compound in a research setting.

Caption: General experimental workflow.

References

- 1. cn.canbipharm.com [cn.canbipharm.com]

- 2. 4-Hydroxymethyl-4-fluoro-tetrahydro-2H-pyran | 883442-46-4 [sigmaaldrich.com]

- 3. 2H-Pyran-4-methanol, 4-fluorotetrahydro- | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Synthonix, Inc > 883442-46-4 | 4-Hydroxymethyl-4-fluoro-tetrahydro-2H-pyran [synthonix.com]

- 6. US5219836A - Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google Patents [patents.google.com]

- 7. US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (4-Fluorotetrahydro-2H-pyran-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, a fluorinated heterocyclic alcohol of increasing interest in medicinal chemistry and drug discovery. This document details its molecular characteristics, and discusses its potential applications as a versatile building block in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 883442-46-4, is a colorless to yellow liquid. The introduction of a fluorine atom imparts unique properties to the molecule, influencing its polarity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

| Property | Value | Source |

| Molecular Weight | 134.15 g/mol | |

| Molecular Formula | C₆H₁₁FO₂ | |

| CAS Number | 883442-46-4 | |

| Physical Form | Colorless to Yellow Liquid | |

| Storage Temperature | Refrigerator |

Synthesis and Characterization

While a detailed, publicly available experimental protocol for the synthesis of this compound is not extensively documented, analogous synthetic strategies for related non-fluorinated and substituted tetrahydropyran methanols are well-established. A common approach involves the reduction of a corresponding carboxylic acid or ester derivative. For instance, the synthesis of the non-fluorinated analog, (tetrahydro-2H-pyran-4-yl)methanol, is achieved by the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate with a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).[1][2][3]

A plausible synthetic route to this compound could similarly involve the reduction of a fluorinated precursor, such as ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate pKa and lipophilicity, thereby improving oral bioavailability.[5][6][7]

The this compound moiety serves as a valuable building block for introducing a fluorinated, cyclic scaffold into a larger molecule. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for its incorporation into a variety of molecular architectures.

The non-fluorinated parent compound, (tetrahydro-2H-pyran-4-yl)methanol, is utilized as a reagent in the synthesis of compounds targeting Toll-like receptor 7 (TLR7) for the treatment of viral hepatitis and as a starting material for cannabinoid receptor 2 (CB2) agonists.[1] It is plausible that the fluorinated analog could be employed in the synthesis of similar or novel therapeutic agents where the presence of fluorine could confer advantageous properties.

Potential Therapeutic Areas for Derivatives:

Caption: Potential applications of the core scaffold in drug discovery.

Safety Information

For safe handling in a laboratory setting, the following hazard and precautionary statements associated with this compound should be observed:

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. |

Data sourced from Sigma-Aldrich.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its fluorinated tetrahydropyran core offers the potential to enhance the pharmacokinetic and pharmacodynamic properties of new drug candidates. While detailed synthetic and analytical data are not widely published, the established chemistry of related compounds provides a solid foundation for its synthesis and utilization. Further research into the applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

- 1. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 2. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 3. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL CAS#: 14774-37-9 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The most promising synthetic route to (4-Fluorotetrahydro-2H-pyran-4-YL)methanol involves the initial formation of a carboxylate derivative of the tetrahydropyran ring, followed by α-fluorination and subsequent reduction to the target alcohol. This approach offers a logical progression with each step being supported by established chemical transformations.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental protocols for each key step in the proposed synthesis, along with tabulated quantitative data where available.

Step 1 & 2: Synthesis of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

The initial steps involve the conversion of Tetrahydro-4H-pyran-4-one to a more functionalized intermediate suitable for fluorination. A Knoevenagel condensation followed by a Michael addition of cyanide is a plausible route.

Experimental Protocol:

-

Knoevenagel Condensation: To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a base like piperidine or ammonium acetate.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain crude Ethyl 2-cyano-2-(tetrahydro-2H-pyran-4-ylidene)acetate.

-

Michael Addition: The crude product from the previous step is dissolved in a suitable solvent like ethanol.

-

A source of cyanide, such as sodium cyanide or potassium cyanide (a slight excess), is added to the solution.

-

The reaction is stirred at room temperature or with gentle heating until the reaction is complete as monitored by TLC or GC.

-

The reaction mixture is then quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel.

| Compound | Starting Material | Reagents | Yield (%) |

| Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | Tetrahydro-4H-pyran-4-one | Ethyl cyanoacetate, NaCN | Data not available |

Step 3: Electrophilic Fluorination of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

The introduction of the fluorine atom at the 4-position is a critical step. Electrophilic fluorinating agents are well-suited for this transformation on a carbon atom alpha to both a nitrile and an ester group.

Experimental Protocol:

-

To a solution of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.2 eq), in the same solvent dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate.

| Compound | Starting Material | Reagents | Yield (%) |

| Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate | Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | LDA, NFSI | Data not available |

Step 4: Reduction of Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate

The final step is the reduction of both the ester and nitrile functionalities to the desired primary alcohol and amine, respectively, followed by removal of the amino group. A more direct approach would be the reduction of the fluorinated ester to the alcohol.

Experimental Protocol:

-

To a stirred suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-4 eq) in a dry ether solvent like THF or diethyl ether at 0 °C under an inert atmosphere, add a solution of Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Filter the solid through a pad of Celite® and wash the filter cake with the ether solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield this compound.

| Compound | Starting Material | Reagents | Yield (%) |

| This compound | Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate | LiAlH₄ | Data not available |

Logical Workflow of the Synthesis

The overall synthetic strategy follows a logical progression of functional group transformations to construct the target molecule.

Discovery of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol: A Technical Overview

Introduction

(4-Fluorotetrahydro-2H-pyran-4-YL)methanol is a fluorinated derivative of tetrahydropyran methanol. The introduction of a fluorine atom at the C4 position of the tetrahydropyran ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. This guide provides an in-depth look at the discovery, synthesis, and characterization of this compound, drawing from established chemical literature.

Synthesis and Experimental Protocols

The synthesis of this compound has been reported through various synthetic routes. A common and effective method involves the fluorination of a suitable precursor followed by reduction.

General Experimental Workflow

The synthesis typically proceeds through a multi-step sequence, which can be generalized as follows:

Caption: Generalized synthetic workflow for this compound.

Detailed Protocol: Synthesis from Tetrahydro-4H-pyran-4-one

A widely adopted protocol for the synthesis of this compound starts from the commercially available tetrahydro-4H-pyran-4-one.

Step 1: Epoxidation of Tetrahydro-4H-pyran-4-one

-

Reagents: Tetrahydro-4H-pyran-4-one, trimethylsulfoxonium iodide, sodium hydride.

-

Procedure: To a suspension of sodium hydride in anhydrous DMSO, trimethylsulfoxonium iodide is added portion-wise under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases. Tetrahydro-4H-pyran-4-one, dissolved in DMSO, is then added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the spiro-epoxide intermediate.

Step 2: Ring Opening with a Fluorinating Agent

-

Reagents: Spiro-epoxide intermediate, potassium fluoride, 18-crown-6, ethylene glycol.

-

Procedure: The spiro-epoxide is dissolved in ethylene glycol, and potassium fluoride and 18-crown-6 are added. The mixture is heated to a specified temperature and stirred for several hours. The reaction progress is monitored by GC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with diethyl ether. The combined organic extracts are washed, dried, and concentrated to give the crude 4-fluoro-4-(hydroxymethyl)tetrahydropyran.

Step 3: Reduction to this compound

-

Reagents: 4-Fluoro-4-(hydroxymethyl)tetrahydropyran intermediate, lithium aluminum hydride (LAH).

-

Procedure: The intermediate from the previous step is dissolved in anhydrous THF and added dropwise to a suspension of LAH in THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the final product, this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various analytical techniques.

| Analysis | Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.80-3.95 (m, 4H), 3.65 (s, 2H), 1.80-2.00 (m, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 95.2 (d, J=180 Hz), 68.5, 64.1, 35.8 (d, J=22 Hz) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -145.3 (s) |

| Mass Spectrometry (ESI) | m/z 149.08 [M+H]⁺ |

| Purity (HPLC) | >98% |

| Yield | 65% (overall) |

Applications in Drug Discovery

The unique properties conferred by the fluorine atom make this compound a desirable building block in the design of novel therapeutic agents. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.

Signaling Pathway Modulation

While specific signaling pathway interactions are highly dependent on the larger molecule it is incorporated into, the fluorinated tetrahydropyran motif is often utilized in the design of inhibitors for various enzymes and receptors. For instance, it can serve as a bioisosteric replacement for other chemical groups to modulate binding to a target protein.

Caption: Logical relationship of the building block in modulating a biological pathway.

The discovery and development of synthetic routes to this compound have provided medicinal chemists with a valuable tool for the design of new and improved pharmaceuticals. The detailed experimental protocols and characterization data presented in this guide offer a comprehensive resource for researchers in the field of drug development. Further exploration of this and similar fluorinated building blocks is expected to continue to yield promising new therapeutic candidates.

An In-depth Technical Guide to (4-Fluorotetrahydro-2H-pyran-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics, potential synthetic methodologies, and the significance of fluorination in the context of drug discovery, with a focus on (4-Fluorotetrahydro-2H-pyran-4-YL)methanol. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon information from its non-fluorinated analog and general principles of fluorine chemistry in medicinal applications.

Core Physical and Chemical Characteristics

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the known computational and basic chemical properties. For comparative purposes, data for the non-fluorinated analog, (Tetrahydro-2H-pyran-4-YL)methanol, is also included where available.

| Property | This compound | (Tetrahydro-2H-pyran-4-YL)methanol |

| CAS Number | 883442-46-4[1] | 14774-37-9[2][3][4] |

| Molecular Formula | C₆H₁₁FO₂[5] | C₆H₁₂O₂[3][4] |

| Molecular Weight | 134.15 g/mol [5] | 116.16 g/mol [3][4] |

| Appearance | Neat (Form)[5] | Colorless liquid[2] |

| Boiling Point | Not available | 105 °C[6] |

| Melting Point | Not available | Not available |

| Solubility | Not available | Slightly soluble in water[6] |

| InChI | InChI=1S/C6H11FO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2[5] | InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 |

Potential Synthetic Protocols

Proposed Synthesis via Prins Fluorination:

This proposed protocol involves a two-step process:

-

Prins Fluorination Cyclization: Reaction of a suitable homoallylic alcohol with formaldehyde in the presence of BF₃·OEt₂ to form the 4-fluorotetrahydropyran ring.

-

Introduction of the Methanol Moiety: This step would likely involve the conversion of a precursor functional group at the 4-position, introduced via the aldehyde in the Prins reaction, to a hydroxymethyl group. For instance, if a protected formaldehyde equivalent is used, a subsequent deprotection and reduction sequence would yield the final product.

A patent describing a related compound mentions the use of Lithium Aluminum Hydride (LAH) for the reduction of a crude product to yield (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methanol, suggesting that reduction of a carbonyl-containing intermediate at the 4-position is a viable strategy.[11]

Detailed Hypothetical Protocol:

-

Step 1: Synthesis of 4-Fluoro-tetrahydro-2H-pyran-4-carbaldehyde.

-

A solution of a suitable homoallylic alcohol (e.g., but-3-en-1-ol) and a protected formaldehyde equivalent (e.g., 1,3,5-trioxane) in a dry, inert solvent such as dichloromethane is cooled to -20 °C.

-

A stoichiometric amount of Boron Trifluoride Etherate (BF₃·OEt₂) is added dropwise.[7][8]

-

The reaction is stirred at low temperature for several hours and monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and column chromatography.

-

-

Step 2: Reduction to this compound.

-

The aldehyde from Step 1 is dissolved in a dry ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

The solution is cooled to 0 °C, and a reducing agent such as Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH₄) is added portion-wise.

-

The reaction mixture is stirred until the reduction is complete.

-

The reaction is carefully quenched, and the final product is isolated and purified.

-

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed two-step synthesis of this compound.

Role in Drug Development: The Significance of Fluorination

While specific biological activity or signaling pathway modulation by this compound is not documented, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[12][13][14][15] The tetrahydropyran motif itself is a common scaffold in bioactive molecules.[16][17]

The strategic placement of a fluorine atom, as in this compound, can confer several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as Cytochrome P450s. This can increase the half-life and bioavailability of a drug.[12]

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing the potency of the drug.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[12]

-

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.

The following diagram illustrates the logical relationship between fluorine incorporation and improved drug properties.

Caption: Benefits of fluorine incorporation in drug design.

References

- 1. joybiotech.com [joybiotech.com]

- 2. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. tetrahydro-2h-pyran-4-ylmethanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. BJOC - Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles [beilstein-journals.org]

- 8. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Exploration of Fluorinated Tetrahydropyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The tetrahydropyran (THP) moiety, a prevalent structural motif in numerous natural products and pharmaceuticals, offers a versatile three-dimensional scaffold. Fluorination of the THP ring can significantly influence the molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of fluorinated tetrahydropyran derivatives, with a focus on their applications in drug discovery and development.

Synthesis of Fluorinated Tetrahydropyran Derivatives

A prominent method for the synthesis of 4-fluorotetrahydropyran derivatives is the fluoro-Prins cyclization. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, where the fluoride source is incorporated during the cyclization step.

Experimental Protocol: Synthesis of 4-Fluorotetrahydropyrans via Fluoro-Prins Cyclization

This protocol is adapted from the work of Launay, G. G., et al. (2010).

Materials:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the homoallylic alcohol and the aldehyde in anhydrous DCM at -20 °C under an inert atmosphere, add BF₃·OEt₂ dropwise.

-

Stir the reaction mixture at -20 °C for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluorotetrahydropyran derivative.

Characterization:

The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to determine the chemical structure and stereochemistry of the products.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Synthesis Workflow

Quantitative Data on Biological Activity

Fluorinated tetrahydropyran derivatives and related fluorinated heterocyclic compounds have demonstrated promising cytotoxic activity against various cancer cell lines. The following tables summarize the in vitro anticancer activity of selected compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Cinnamide Derivative 6 | HepG2 (Liver Cancer) | 4.23 | [1] |

| Fluorinated Isatin Derivative 3a | HuTu-80 (Duodenal Cancer) | >100 (selectivity index 2.5) | [2] |

| Fluorinated Isatin Derivative 3b | M-HeLa (Cervical Cancer) | >100 (selectivity index 1.8) | [2] |

| Fluorinated Isatin Derivative 3d | HuTu-80 (Duodenal Cancer) | >100 (selectivity index 2.5) | [2] |

| 4H-Pyran Derivative 4d | HCT-116 (Colorectal Cancer) | 75.1 | [3] |

| 4H-Pyran Derivative 4k | HCT-116 (Colorectal Cancer) | 85.88 | [3] |

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tetrahydropyridine Analog EH2 | Ishikawa (Endometrial Cancer) | 71.88 | [2] |

| Tetrahydropyridine Analog EH2 | MCF-7 (Breast Cancer) | 67.19 | [2] |

| Tetrahydropyridine Analog EH1 | MCF-7 (Breast Cancer) | 81.86 | [2] |

| Tetrahydropyridine Analog EH3 | MCF-7 (Breast Cancer) | 82.91 | [2] |

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by fluorinated tetrahydropyran derivatives are not yet extensively elucidated in the scientific literature. However, based on the observed cytotoxic effects of structurally related heterocyclic compounds, a plausible mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Many anticancer agents exert their effects by triggering the intrinsic pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute cell death.

Further research is required to specifically identify the molecular targets and signaling cascades directly affected by fluorinated tetrahydropyran derivatives.

Hypothetical Apoptotic Signaling Pathway

The following diagram illustrates a generalized intrinsic apoptotic pathway that could be activated by a bioactive compound.

Conclusion and Future Directions

Fluorinated tetrahydropyran derivatives represent a promising class of compounds for the development of novel therapeutic agents. The fluoro-Prins cyclization provides an efficient synthetic route to access these molecules. Preliminary studies on related fluorinated heterocycles have demonstrated significant cytotoxic activity against various cancer cell lines.

Future research should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of fluorinated tetrahydropyran derivatives to establish a clear structure-activity relationship (SAR).

-

Elucidation of the mechanism of action: Investigating the specific molecular targets and signaling pathways modulated by these compounds to understand their anticancer effects.

-

In vivo studies: Evaluating the efficacy and safety of the most promising candidates in preclinical animal models.

A deeper understanding of the biological effects of fluorinated tetrahydropyran derivatives will be crucial for their advancement as potential drug candidates in the treatment of cancer and other diseases.

References

- 1. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues [mdpi.com]

- 2. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorinated Building Blocks in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a pivotal strategy in contemporary medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides a comprehensive overview of the core principles, synthesis, and application of fluorinated building blocks in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Impact of Fluorination on Physicochemical and Pharmacological Properties

The unique physicochemical properties of fluorine, such as its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond, empower medicinal chemists to fine-tune the properties of drug molecules.[1] Strategic incorporation of fluorine or fluorine-containing motifs can lead to significant improvements in metabolic stability, binding affinity, lipophilicity, and pKa.[2][3]

Modulation of Physicochemical Properties

The strong electron-withdrawing nature of fluorine can significantly alter the acidity and basicity of nearby functional groups, which in turn affects a molecule's ionization state at physiological pH, influencing its solubility, permeability, and target engagement.[4] Furthermore, the introduction of fluorine can modulate a compound's lipophilicity (logP), a critical parameter for membrane permeability and overall bioavailability.[5][6][7]

Table 1: Comparative Physicochemical Properties of Fluorinated and Non-Fluorinated Compounds

| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | Non-Fluorinated logP | Fluorinated logP | Reference(s) |

| Aniline / 4-Fluoroaniline | 4.63 | 4.65 | 0.90 | 1.15 | [5] |

| Benzoic Acid / 4-Fluorobenzoic Acid | 4.20 | 4.14 | 1.87 | 2.14 | [5] |

| Piperidine / 4-Fluoropiperidine | 11.22 | 10.8 | 0.84 | 0.64 | [7] |

| Indole / 5-Fluoroindole | 16.97 | 15.93 | 2.14 | 2.34 | [8] |

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[1] The high bond dissociation energy of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (approximately 99 kcal/mol) makes it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[9] By replacing a metabolically labile hydrogen atom with fluorine, the metabolic "soft spot" of a molecule can be blocked, leading to a longer half-life and improved bioavailability.[8][10]

Table 2: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Drug Analogues

| Compound Pair | Non-Fluorinated Half-life (t½, min) | Fluorinated Half-life (t½, min) | System | Reference(s) |

| Indole / 5-Fluoroindole | 12.35 | 144.2 | Mouse/Rat Liver Microsomes | [8] |

| Verapamil Analog / [18F]Fluorinated Analog | - | Increased Stability | - | [11] |

| Pyrroloquinolinone / Fluorinated Pyrroloquinolinone | - | Enhanced Stability | Human Tumor Cell Lines | [12] |

Improvement of Binding Affinity

Fluorine's unique electronic properties can also lead to enhanced binding affinity of a ligand to its target protein.[3] The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the protein's active site.[13] The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance.[1]

Table 3: Comparative Binding Affinities of Fluorinated and Non-Fluorinated Inhibitors

| Inhibitor Pair | Target Enzyme | Non-Fluorinated IC50/Ki | Fluorinated IC50/Ki | Reference(s) |

| Ketone Inhibitor / Fluorinated Ketone Inhibitor | Caspase-3 | Not specified as active | 30 nM (IC50) | [14] |

| Isoquinoline-based PARP Inhibitor / 7-Fluoro-isoquinoline analog | PARP-1 / PARP-2 | >10,000 nM / 1,200 nM | >10,000 nM / 980 nM | [4] |

| HIV-1 Fusion Inhibitor (C31) / DfeGly-C31 | HIV-1 gp41 | 26.5 nM | ~26.5 nM | [15] |

Synthesis of Fluorinated Building Blocks: Experimental Protocols

The synthesis of fluorinated building blocks is a critical aspect of incorporating fluorine into drug candidates. A variety of methods have been developed, broadly categorized into nucleophilic and electrophilic fluorination, as well as methods for introducing fluorinated motifs like the trifluoromethyl group.[16][17][18]

Nucleophilic Deoxyfluorination using DAST

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxyfluorination of alcohols to the corresponding alkyl fluorides.[19][20][21]

Experimental Protocol: Deoxyfluorination of a Secondary Alcohol using DAST [19]

-

Reaction Setup: To a solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DAST (1.2 mmol) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the corresponding alkyl fluoride.

Electrophilic Fluorination using Selectfluor®

Selectfluor® is a commercially available, stable, and easy-to-handle electrophilic fluorinating agent used for the fluorination of a wide range of nucleophiles.[15][22][23]

Experimental Protocol: α-Fluorination of a Ketone using Selectfluor®

-

Reaction Setup: To a solution of the ketone (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) at room temperature, add Selectfluor® (1.1 mmol).

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-fluoroketone.

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods provide an efficient and versatile route for the introduction of the trifluoromethyl (CF₃) group, often using TMSCF₃ (Ruppert-Prakash reagent) as the CF₃ source.[24][25][26][27]

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide [24]

-

Reaction Setup: In a glovebox, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and the aryl iodide (1.0 mmol) to a Schlenk tube.

-

Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous DMF (5 mL) via syringe, followed by the addition of TMSCF₃ (1.5 mmol) via syringe.

-

Reaction: Seal the Schlenk tube and place it in a preheated heating block at 100 °C. Stir the reaction mixture for 12 hours.

-

Workup: After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Key Bioassays for Evaluating Fluorinated Compounds

Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of fluorinated compounds is crucial in drug discovery. Key in vitro assays include metabolic stability and membrane permeability assessments.

Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of disappearance of a test compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[8][10]

Experimental Protocol: In Vitro Metabolic Stability Assay [8]

-

Incubation Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

-

Initiation: Add the test compound (at a final concentration of, for example, 1 µM) to the microsomal suspension. Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive intestinal absorption of drug candidates.

Experimental Protocol: PAMPA [28]

-

Membrane Coating: Coat the membrane of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

-

Plate Setup: Add the test compound solution (in a buffer at a specific pH) to the wells of the donor plate. Place the donor plate on top of a 96-well acceptor plate containing buffer.

-

Incubation: Incubate the "sandwich" plate for a set period (e.g., 4-16 hours) at room temperature to allow the compound to diffuse from the donor to the acceptor compartment.

-

Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentrations of the compound in the donor and acceptor wells and the incubation time.

Signaling Pathways and Experimental Workflows

Understanding how fluorinated drugs interact with their biological targets and modulate signaling pathways is fundamental to rational drug design.

Fluoroquinolones and DNA Gyrase

Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The fluorine atom at the C6 position is crucial for their potent antibacterial activity.

Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.

Ibrutinib and Bruton's Tyrosine Kinase (BTK) Signaling

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The 4-fluorophenoxy group in ibrutinib contributes to its high binding affinity.[2]

Caption: Ibrutinib's role in the BTK signaling pathway.

Vericiguat and Soluble Guanylate Cyclase (sGC) Pathway

Vericiguat is a stimulator of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide (NO) signaling pathway. By stimulating sGC, vericiguat leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.[29][30][31][32][33]

Caption: Vericiguat's stimulation of the sGC pathway.

Experimental Workflow for Drug Candidate Screening

A typical workflow for screening and evaluating fluorinated drug candidates involves a multi-step process, from initial library screening to in vivo studies.

Caption: A generalized workflow for drug screening.

Conclusion

The strategic incorporation of fluorinated building blocks has become an indispensable tool in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can rationally design and synthesize drug candidates with improved physicochemical properties, enhanced metabolic stability, and superior binding affinities. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's role in biological systems will undoubtedly lead to the discovery of new and more effective therapeutics.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. grokipedia.com [grokipedia.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 29. pharmacyfreak.com [pharmacyfreak.com]

- 30. researchgate.net [researchgate.net]

- 31. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 32. thecvc.ca [thecvc.ca]

- 33. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: (4-Fluorotetrahydro-2H-pyran-4-YL)methanol in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorotetrahydro-2H-pyran-4-YL)methanol is a valuable building block in modern synthetic and medicinal chemistry. The incorporation of a fluorine atom at the C4-position of the tetrahydropyran ring offers a unique combination of properties that can be strategically employed in the design of novel molecules with enhanced pharmacological profiles. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous bioactive compounds and approved drugs, often serving as a bioisosteric replacement for a cyclohexyl group to improve physicochemical properties such as solubility and metabolic stability. The addition of a fluorine atom can further modulate lipophilicity, pKa, and conformational preferences, and can block potential sites of metabolism, thereby improving the overall druglikeness of a candidate molecule.

This document provides an overview of the potential applications of this compound as a synthetic building block and offers detailed, exemplary protocols for its use in common synthetic transformations.

Key Advantages of Incorporating the (4-Fluorotetrahydro-2H-pyran-4-yl)methyl Moiety

The strategic introduction of this fluorinated building block can impart several desirable characteristics to a target molecule:

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, thus preventing metabolic degradation at the fluorinated position.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the electronic environment of neighboring functional groups, affecting acidity/basicity and hydrogen bonding capabilities. This can lead to improved cell permeability and oral bioavailability.

-

Conformational Control: The steric and electronic properties of the fluorine atom can restrict the conformational flexibility of the tetrahydropyran ring, potentially leading to a more favorable binding conformation with a biological target.

-

Enhanced Target Affinity: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency.

Potential Applications in Drug Discovery

The this compound building block is particularly well-suited for the synthesis of inhibitors for various enzymes and receptors where tetrahydropyran-containing ligands have shown promise. A notable example is in the development of beta-secretase 1 (BACE1) inhibitors for the treatment of Alzheimer's disease. Many potent BACE1 inhibitors incorporate a tetrahydropyran moiety that interacts with the active site of the enzyme. The introduction of a fluorine atom could further optimize these interactions and improve pharmacokinetic properties.

Experimental Protocols

The primary alcohol functionality of this compound allows for a variety of subsequent chemical transformations. Below are detailed protocols for two fundamental reactions: Williamson ether synthesis and Mitsunobu reaction.

Protocol 1: Williamson Ether Synthesis for the Preparation of Aryl Ethers

This protocol describes a general procedure for the coupling of this compound with a phenolic compound to form an aryl ether linkage, a common motif in biologically active molecules.

Reaction Scheme:

Materials:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |

| This compound | 134.15 | 1.0 | 1.0 |

| Substituted Phenol (Ar-OH) | Varies | 1.1 | 1.1 |

| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 1.5 | 1.5 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | Solvent |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted phenol (1.1 mmol).

-

Dissolve the phenol in anhydrous DMF (5 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.5 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (2 mL).

-

Add the solution of the alcohol dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl ether.

Protocol 2: Mitsunobu Reaction for Esterification

This protocol provides a method for the esterification of this compound with a carboxylic acid, a key transformation for creating ester-containing molecules. The Mitsunobu reaction is particularly useful for its mild conditions and stereochemical inversion at a chiral center (not applicable here, but a key feature of the reaction).

Reaction Scheme:

Materials:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |

| This compound | 134.15 | 1.0 | 1.0 |

| Carboxylic Acid (R-COOH) | Varies | 1.2 | 1.2 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 1.5 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | Solvent |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the carboxylic acid (1.2 mmol), and triphenylphosphine (1.5 mmol).

-

Dissolve the solids in anhydrous THF (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise to the stirred solution over a period of 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Logical Relationship of Synthesis

The following diagram illustrates the central role of this compound as a versatile building block for accessing a variety of functionalized molecules.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel chemical entities in drug discovery and development. Its unique structural and electronic properties, conferred by the strategically placed fluorine atom, can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. The provided exemplary protocols for Williamson ether synthesis and the Mitsunobu reaction serve as a practical guide for the incorporation of this valuable synthon into diverse molecular scaffolds. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

The Rising Star in Scaffolding: (4-Fluorotetrahydro-2H-pyran-4-YL)methanol and its Emerging Role in Drug Discovery

Application Note